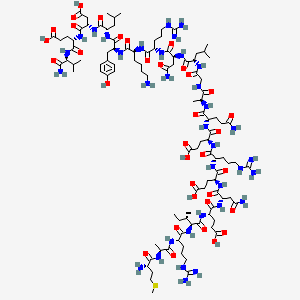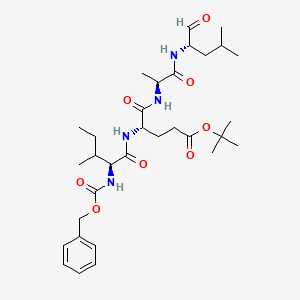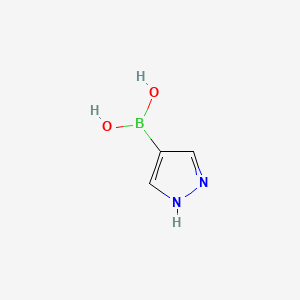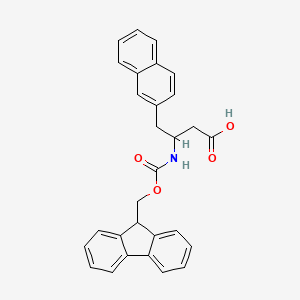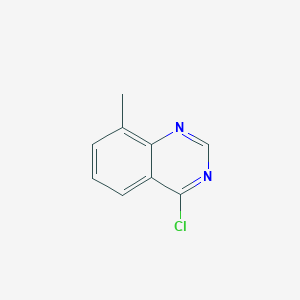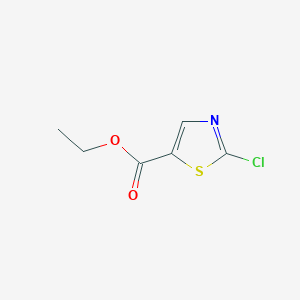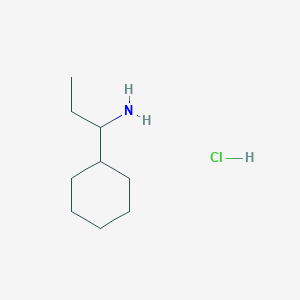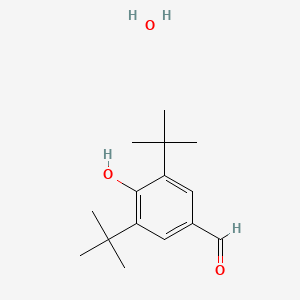![molecular formula C25H15B B1632183 1-bromo-9,9'-Spirobi[9H-fluorene] CAS No. 1450933-18-2](/img/structure/B1632183.png)
1-bromo-9,9'-Spirobi[9H-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-9,9’-Spirobi[9H-fluorene] is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems .
Synthesis Analysis
The synthesis of 1-Bromo-9,9’-Spirobi[9H-fluorene] involves the use of a new square planar tetracarboxylate ligand . After the removal of the solvent, the residue is purified by column chromatography and preparative HPLC .Molecular Structure Analysis
The molecular structure of 1-Bromo-9,9’-Spirobi[9H-fluorene] consists of carbon atoms of the methylene bridge connected to two fluorene molecules .Physical And Chemical Properties Analysis
1-Bromo-9,9’-Spirobi[9H-fluorene] has a molecular weight of 395.3 . It is a solid at 20 degrees Celsius . Its melting point ranges from 212.0 to 216.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
“1-bromo-9,9’-Spirobi[9H-fluorene]” is a type of fluorene, a polycyclic aromatic hydrocarbon . It can be used as an intermediate in the production of organic light-emitting diodes (OLEDs) . OLEDs are used in various applications such as display technology for televisions, smartphones, and computer monitors due to their high brightness, wide color range, and flexibility.
Photophysical Properties
Research has been conducted on the photophysical properties of spirobifluorene-based o-carboranyl compounds . These compounds, including “1-bromo-9,9’-Spirobi[9H-fluorene]”, display major absorption bands that are assigned to π − π * transitions involving their spirobifluorene groups . This property can be utilized in the development of advanced materials for optoelectronic devices.
Intramolecular Charge-Transfer (ICT) Transitions
The compounds also exhibit weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their spirobifluorene groups . This property is significant in the field of molecular electronics, where the control of charge transfer is crucial.
Emissive Patterns
The compounds display intense dual emissive patterns in both high- and low-energy regions . This property can be exploited in the design of advanced luminescent materials for various applications, including sensors, bioimaging, and light-emitting devices.
Structural Fluctuations
The study also revealed that the o-carborane cage in these compounds rotates more freely in some compounds than in others . Understanding these structural fluctuations can provide insights into the design of new materials with tailored properties.
Chemical Synthesis
“1-bromo-9,9’-Spirobi[9H-fluorene]” can be used as a building block in the synthesis of complex organic molecules . Its unique structure can introduce novel properties into the synthesized compounds, expanding the possibilities for the design of new materials.
Safety and Hazards
1-Bromo-9,9’-Spirobi[9H-fluorene] is associated with several hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .
Wirkmechanismus
Target of Action
It’s known that spirobifluorene-based compounds are often used in the synthesis of conjugated microporous polymers .
Mode of Action
It’s known that spirobifluorene-based compounds can interact with their targets to form complex structures, such as conjugated microporous polymers .
Pharmacokinetics
It’s known that the compound has a molecular weight of 3953 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that spirobifluorene-based compounds can be used as hole transporting materials in the fabrication of perovskite solar cells .
Action Environment
The action, efficacy, and stability of 1-Bromo-9,9’-Spirobi[9H-Fluorene] can be influenced by various environmental factors. For instance, it’s known that the compound has good thermal stability , which suggests that it can maintain its structure and function under varying temperature conditions.
Eigenschaften
IUPAC Name |
1-bromo-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Br/c26-23-15-7-11-19-18-10-3-6-14-22(18)25(24(19)23)20-12-4-1-8-16(20)17-9-2-5-13-21(17)25/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTISECWDPWDTAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

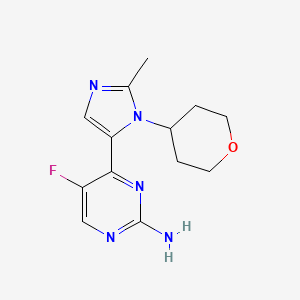


![(2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B1632119.png)
